molecular formula C14H11FN2O B8455917 2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl- CAS No. 127555-23-1

2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl-

Cat. No.: B8455917
CAS No.: 127555-23-1
M. Wt: 242.25 g/mol
InChI Key: QDDSQYKVWUNFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl- is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

127555-23-1

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

3-fluoro-3-methyl-1-phenylpyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C14H11FN2O/c1-14(15)11-8-5-9-16-12(11)17(13(14)18)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

QDDSQYKVWUNFOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1,3-dihydro-3-methyl-1-phenyl-2H-pyrrolo[2,3-b]-pyridin-2-one (H) (3.0 g, 0.013 mole) portionwise to sodium hydride (0.63 g of 60% NaH in oil, 0.015 mole, washed with hexane) in dry THF (35 mL) at 10° C. under a N2 atmosphere. Stir for 30 minutes at room temperature, and then recool to 10° C. Add N-fluoro-N-neopentyl-p-toluenesulfonamide (4.1 g, 0.015 mole) in dry THF (30 mL) dropwise over 10 minutes. Warm reaction mixture up to room temperature slowly, and stir for 16 hours. Pour onto ice/water (100 mL), and neutralize to pH=4 to 5 with 15% aqueous HCl. Separate layers. Dry organic solution with MgSO4, filter, and rotoevaporate to give an oil. Dissolve the oil in dichloromethane, and chromatograph on silica gel, eluting with 30% ethyl acetate-hexane. Combine the appropriate fractions, and concentrate under reduced pressure. Triturate with isopropyl ether-petroleum ether and filter to give the title compound AA as a white solid (1.1 g, m.p. 83°-85° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.